molecular formula C12H22N2O3S B2411973 (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide CAS No. 2411323-60-7

(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide

Cat. No.: B2411973
CAS No.: 2411323-60-7
M. Wt: 274.38
InChI Key: FDUFXKRFRYTKJV-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide is a synthetic organic compound with a complex structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable alkene with a sulfonyl chloride in the presence of a base to form the cyclopropyl sulfone intermediate.

    Amination: The cyclopropyl sulfone intermediate is then reacted with dimethylamine to introduce the dimethylamino group.

    Coupling with but-2-enamide: The final step involves coupling the dimethylamino cyclopropyl sulfone with but-2-enamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the dimethylamino group.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide: shares similarities with other compounds containing cyclopropyl, sulfonyl, and dimethylamino groups.

    Examples: Compounds such as this compound and its analogs.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
  • Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-10(12(7-8-12)18(4,16)17)13-11(15)6-5-9-14(2)3/h5-6,10H,7-9H2,1-4H3,(H,13,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUFXKRFRYTKJV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)S(=O)(=O)C)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1(CC1)S(=O)(=O)C)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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